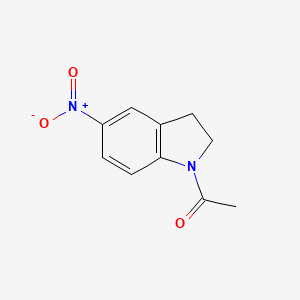

1-Acetyl-5-nitroindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-6-9(12(14)15)2-3-10(8)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKKTNFCWMBYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067780 | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33632-27-8 | |

| Record name | 1-Acetyl-5-nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33632-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033632278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-5-nitroindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Acetyl-5-nitroindoline chemical properties

An In-depth Technical Guide to 1-Acetyl-5-nitroindoline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 33632-27-8), a key intermediate in synthetic organic chemistry. The document details its fundamental chemical and physical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's chemical reactivity and its established role as a versatile building block in the development of pharmacologically active molecules. This content is intended for researchers, medicinal chemists, and drug development professionals seeking a consolidated technical resource on this compound.

Introduction

Indoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indoline ring system allows for the fine-tuning of pharmacological activity. This compound is a derivative of significant interest, serving not as an end-product, but as a crucial precursor for more complex molecular architectures. The presence of two key functional groups—the N-acetyl moiety and the C-5 nitro group—provides orthogonal handles for chemical modification. The acetyl group acts as a stable protecting group for the indoline nitrogen, modulating its nucleophilicity, while the nitro group is a versatile precursor for an amino group, which can be further derivatized to introduce diverse pharmacophores. This guide synthesizes the available technical data to provide a holistic understanding of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is commercially available as a yellow crystalline solid.[2] Its core identity and key physical properties are summarized below, providing foundational data for experimental design and material handling.

| Property | Value | Source(s) |

| IUPAC Name | 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone | [3][4] |

| CAS Number | 33632-27-8 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |

| Molecular Weight | 206.20 g/mol | [3] |

| Appearance | Yellow Powder / Crystals | |

| Melting Point | 175-177 °C | [5][6] |

| Storage Temp. | 2-8°C |

Synthesis and Reactivity

The primary utility of this compound lies in its role as a synthetic intermediate. Its preparation is straightforward, and its functional groups dictate its subsequent chemical transformations.

Synthesis via N-Acetylation

The most common and efficient synthesis of this compound involves the direct N-acetylation of its parent compound, 5-nitroindoline. This reaction protects the secondary amine, rendering the aromatic ring more susceptible to other transformations and preventing unwanted side reactions in subsequent steps.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [6]

This protocol is adapted from a standard literature procedure for the N-acetylation of 5-nitroindoline.

-

Reaction Setup: In a round-bottom flask, combine 5-nitroindoline (12.01 g) with pyridine (100 ml) and acetic anhydride (50 ml).

-

Reaction Execution: Stir the resulting mixture for 17 hours under an inert argon atmosphere at room temperature.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the solvents. The remaining solid residue is the desired product, this compound.

-

Purification (if necessary): The product is often of sufficient purity for subsequent steps. If required, recrystallization can be performed from a suitable solvent system like ethanol. The product typically presents with a melting point of 175-177 °C.[6]

Key Reactivity Pathways

The chemical utility of this compound is defined by the reactivity of its two primary functional groups. These groups can be manipulated to build molecular complexity.

-

Nitro Group Reduction: The nitro group at the C-5 position is readily reduced to a primary amine (1-Acetyl-5-aminoindoline). This transformation is a critical step for introducing new substituents via amide bond formation, reductive amination, or diazotization reactions. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂), are typically effective.[7] This pathway is fundamental to its use in synthesizing dual 5-LOX/sEH inhibitors.[7]

-

N-Acetyl Group Deprotection: The acetyl group can be removed via hydrolysis under acidic or basic conditions to regenerate the free secondary amine, yielding 5-nitroindoline.[8] This allows for subsequent modification at the nitrogen position if the synthetic strategy requires it.

Caption: Key reactivity pathways of this compound.

Spectroscopic Analysis

Accurate structural confirmation is paramount in synthetic chemistry. The following data provides the characteristic spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data below corresponds to spectra acquired in deuterated chloroform (CDCl₃).[6]

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [6]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 8.28, 8.10, 8.01 | Aromatic Protons | Protons on the nitro-substituted benzene ring, deshielded by the electron-withdrawing nitro group. |

| 4.23 | -N-CH₂- | Protons of the methylene group adjacent to the amide nitrogen (C2). |

| 3.31 | -CH₂-Ar | Protons of the methylene group adjacent to the aromatic ring (C3). |

| 2.28 | -CO-CH₃ | Protons of the acetyl methyl group, appearing as a characteristic singlet. |

Table 2: ¹³C NMR Spectroscopic Data (75.47 MHz, CDCl₃) [6]

| Chemical Shift (δ) ppm | Assignment |

| 169.8 | Amide Carbonyl (C=O) |

| 143.4, 132.4 | Quaternary Aromatic Carbons |

| 124.27, 119.93, 115.73 | Aromatic CH Carbons |

| 49.11 | -N-C H₂- (C2) |

| 27.01 | -C H₂-Ar (C3) |

| 23.95 | -CO-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands (CHCl₃) [6]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1680 | Amide C=O Stretch (strong) |

| 1600 | Aromatic C=C Stretch |

| 1480, 1470 | C-H Bending |

| 1340, 1320 | N-O Symmetric Stretch (Nitro Group) |

The prominent peak at 1680 cm⁻¹ is a definitive indicator of the N-acetyl group's carbonyl functionality.[6]

Applications in Research and Drug Development

This compound is not known for its intrinsic biological activity but is a well-established building block in the synthesis of bioactive compounds.[3]

-

α1-Adrenoceptor Antagonists: The compound has been utilized as a starting material in the design and synthesis of novel α1-adrenoceptor (α1-AR) antagonists.[9] These agents are clinically significant for treating conditions such as benign prostatic hyperplasia (BPH).[9] The synthesis involves reducing the nitro group to an amine and subsequently elaborating this position to introduce complex side chains that confer receptor affinity and selectivity.[9]

-

Anti-Inflammatory Agents: Recent research has demonstrated the use of 5-nitroindoline (obtainable from the title compound by deprotection) in creating dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These multi-target agents have shown remarkable efficacy in animal models of inflammation, paving the way for new anti-inflammatory drug candidates.[7]

-

Anticancer Research: While direct use is not specified, related 5-nitroindole scaffolds are being actively investigated as binders of c-Myc G-quadruplex DNA, a novel anticancer strategy.[10] The synthetic pathways developed for these molecules often intersect with intermediates like this compound, highlighting its potential role in synthesizing next-generation oncology drugs.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance at its given concentration.[2] However, standard laboratory safety protocols should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Recommended storage temperature is between 2-8°C.

-

First Aid: In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes.[2] If inhaled, move to fresh air.[2] If ingested, rinse mouth with water.[2] Seek medical attention if symptoms occur.[2]

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic profile make it a reliable component in multi-step synthetic campaigns. The compound’s true value is realized through the strategic manipulation of its N-acetyl and C-5 nitro groups, which provides access to a wide array of functionalized indoline derivatives with significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory and α1-AR antagonist agents. This guide provides the core technical knowledge required for the effective utilization of this important building block in a research and development setting.

References

-

The Good Scents Company. phenol, 2-(2h-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-. Retrieved December 2023, from [Link]

-

PubChem. 1-Acetyl-5-bromo-7-nitroindoline. Retrieved December 2023, from [Link]

-

The Royal Society of Chemistry. Using weak interactions to control C-H mono-nitration of indolines. Retrieved December 2023, from [Link]

-

PrepChem.com. Synthesis of N-Acetyl-5-nitroindoline (II). Retrieved December 2023, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. [Link]

-

CP Lab Safety. This compound, min 98%, 1 gram. Retrieved December 2023, from [Link]

-

Matrix Fine Chemicals. This compound | CAS 33632-27-8. Retrieved December 2023, from [Link]

-

RSC Publishing. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Retrieved December 2023, from [Link]

-

J-STAGE. This compound Experimental Data without Metabolic Activation. Retrieved December 2023, from [Link]

-

J-Stage. (2020, December 1). Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in an Aqueous Solution. [Link]

-

PubMed Central (PMC). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved December 2023, from [Link]

-

ACS Publications. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

-

ACS Omega. (2023, February 27). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. [Link]

-

PubMed Central (PMC). (2023, April 9). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved December 2023, from [Link]

-

MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved December 2023, from [Link]

-

NIH. Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. Retrieved December 2023, from [Link]

-

ResearchGate. (2025, August 8). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound | 33632-27-8 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Functionalized Indoline Scaffold

An In-Depth Technical Guide to 1-Acetyl-5-nitroindoline (CAS: 33632-27-8) for Chemical and Pharmaceutical Development

The indoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrrolidine ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure serves as a valuable template for developing pharmacologically active agents. Strategic functionalization of this core is paramount for modulating biological activity, and this compound emerges as a pivotal intermediate in this endeavor.

The introduction of an acetyl group at the N-1 position serves a dual purpose: it protects the nitrogen during subsequent electrophilic aromatic substitution and modulates the electronic properties of the aromatic ring. The nitro group at the C-5 position is a powerful electron-withdrawing group and, more importantly, a versatile chemical handle. It can be readily reduced to an amine, opening a gateway to a vast array of further derivatizations, including the synthesis of amides, ureas, and sulfonamides. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications for researchers, scientists, and drug development professionals.

| Property | Value | Reference |

| CAS Number | 33632-27-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2][4] |

| Molecular Weight | 206.20 g/mol | [1][5] |

| Appearance | Crystals / Beige Powder | [1][6] |

| Melting Point | 175-176 °C | [1][3][7] |

| Synonyms | 1-(5-Nitro-2,3-dihydro-1H-indol-1-yl)ethanone, N-Acetyl-5-nitroindoline | [2][5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively approached via a two-step sequence starting from indoline. This route involves the protection of the nitrogen via acetylation, followed by a regioselective electrophilic nitration. An alternative, though often less direct, route involves the nitration of indoline followed by acetylation.

Primary Synthetic Route: N-Acetylation Followed by Nitration

This is the preferred pathway as the N-acetyl group acts as a moderate activating group and directs electrophilic substitution primarily to the para-position (C-5), ensuring high regioselectivity.

The initial step is a standard nucleophilic acyl substitution where the indoline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. A tertiary amine base is used to scavenge the acetic acid byproduct, driving the reaction to completion.[8]

Detailed Experimental Protocol:

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.19 g, 10 mmol). Dissolve the indoline in 20 mL of anhydrous dichloromethane (DCM).[8]

-

Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution. Cool the flask in an ice bath to 0 °C.[8]

-

Acetylation: While stirring vigorously, add acetic anhydride (1.13 mL, 12 mmol, 1.2 equiv.) dropwise to the cooled solution over 15 minutes.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indoline is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-acetylindoline.[8]

-

Purification: The product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield 1-acetylindoline as a solid (m.p. 102-104 °C).[9][10]

The electron-donating character of the N-acetyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (C-5). Using a controlled nitrating agent like fuming nitric acid in acetic acid provides high yields of the desired 5-nitro isomer.[11][12]

Detailed Experimental Protocol:

-

Reactant Setup: In a 100 mL three-necked flask fitted with a thermometer and a dropping funnel, dissolve 1-acetylindoline (1.61 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Cooling: Cool the solution to 10-15 °C in an ice-water bath.

-

Nitration: While maintaining the temperature below 20 °C, add fuming nitric acid (0.5 mL, ~12 mmol) dropwise over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Precipitation: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A solid precipitate of this compound will form.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Dry the product under vacuum. The product is typically of sufficient purity for subsequent use. If needed, recrystallization from ethanol can be performed.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Spectroscopic Analysis

Spectroscopic data provides direct evidence of the molecular structure.

| Technique | Data Interpretation |

| ¹H NMR | The spectrum confirms the presence of all protons. Key signals include a singlet around 2.28 ppm for the three acetyl (CH₃) protons, two triplets for the diastereotopic protons of the ethyl bridge at ~3.31 ppm and ~4.23 ppm, and a distinct aromatic region pattern consistent with a 1,2,4-trisubstituted benzene ring (~8.01, 8.10, and 8.28 ppm).[13] |

| ¹³C NMR | The carbon spectrum validates the carbon framework. Noteworthy peaks include the acetyl methyl carbon at ~23.95 ppm, the two aliphatic carbons of the indoline ring at ~27.01 and ~49.11 ppm, the amide carbonyl carbon at ~169.8 ppm, and six distinct aromatic carbon signals.[13] |

| FT-IR | Infrared spectroscopy identifies key functional groups. A strong absorption band around 1680 cm⁻¹ corresponds to the amide carbonyl (C=O) stretch. Characteristic peaks for the nitro group (NO₂) appear as strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[13] |

Summary of Reported Spectroscopic Data[13]

| Technique | Observed Peaks / Shifts |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 8.28, 8.10, 8.01 (aromatic), 4.23 (t), 3.31 (t), 2.28 (s) |

| ¹³C NMR (75.47 MHz, CDCl₃) | δ 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95 |

| IR (CHCl₃) | 1680, 1600, 1480, 1470, 1390, 1340, 1320 cm⁻¹ |

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reversed-phase HPLC.

-

Protocol: A C18 column is used with a gradient elution system, for instance, water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient from 5% to 95% B over 15-20 minutes allows for the separation of the main compound from any impurities. Detection is achieved using a UV detector, monitoring at wavelengths where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm and 320 nm).[14]

Mass Spectrometry (MS): MS is used to confirm the molecular weight.

-

Analysis: Using electrospray ionization (ESI) in positive mode, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 207.07, confirming the molecular weight of 206.20 g/mol .

Chemical Reactivity and Applications in Drug Development

This compound is primarily valued as a versatile building block for constructing more complex and potentially bioactive molecules.[2] Its utility stems from the distinct reactivity of its functional groups.

Key Chemical Transformations

-

Nitro Group Reduction: The most significant transformation is the reduction of the 5-nitro group to a 5-amino group (5-amino-1-acetylindoline). This is a critical step that installs a nucleophilic site on the aromatic ring, enabling a wide range of subsequent reactions. Standard reduction conditions include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C).

-

Chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

-

-

Amine Derivatization: The resulting 5-amino-1-acetylindoline is a precursor to libraries of compounds. It can be readily converted into:

-

Amides/Sulfonamides: By reacting with acyl chlorides or sulfonyl chlorides.

-

Ureas/Thioureas: By reacting with isocyanates or isothiocyanates.[15]

-

Heterocycles: The amine can serve as a nucleophile in reactions to build fused or appended heterocyclic rings.

-

Potential Biological Significance

While this compound itself is not reported to have potent biological activity, its structural motifs are present in molecules with significant pharmacological profiles.

-

α1-Adrenoceptor Antagonism: Derivatives of 1-acetylindoline have been synthesized and shown to exhibit antagonism at α1-adrenoceptors, a target for treating benign prostatic hyperplasia (BPH).[16]

-

Anticancer Potential: The 5-nitroindole scaffold (a closely related structure) is a key pharmacophore in a new class of anticancer agents that function as c-Myc G-quadruplex binders.[17] These compounds can downregulate the expression of the c-Myc oncogene and induce cell cycle arrest. The nitro group in these molecules may also contribute to anticancer effects through the generation of reactive oxygen species (ROS).[17]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is a combustible solid and presents a severe hazard to water.

| Safety Parameter | Guideline | Reference |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | [6][18] |

| Handling | Use in a well-ventilated fume hood. Avoid generating dust. Avoid contact with skin and eyes. | [6][8] |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature: 2-8°C. | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

| Water Hazard Class (WGK) | WGK 3 - Severe hazard to water | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [6] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, provide oxygen. | [18] |

| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. | [18] |

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety. Retrieved from [Link]

-

Chemsrc. (2025). 1-Acetylindoline. Chemsrc. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 33632-27-8. Matrix Fine Chemicals. Retrieved from [Link]

-

Rhodium.ws. (n.d.). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. Retrieved from [Link]

-

LookChem. (n.d.). 1-acetylindoline. LookChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Acetyl-5-nitroindoline (II). PrepChem.com. Retrieved from [Link]

-

Kamal, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 25(52), 12153-12165. Retrieved from [Link]

-

J-CHECK. (n.d.). This compound Experimental Data without Metabolic Activation. Japan CHEmicals Collaborative Knowledge database. Retrieved from [Link]

-

Piaz, V. D., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15089–15112. Retrieved from [Link]

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–76. Retrieved from [Link]

-

Lin, Y., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(5), 1197–1203. Retrieved from [Link]

-

Cholewiński, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(21), 6372. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic analysis of serotonin, 5-hydroxyindolacetic acid and homovanillic acid in dried blood spots and platelet poor and rich plasma samples. Retrieved from [Link]

Sources

- 1. This compound 98 33632-27-8 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 33632-27-8 [chemicalbook.com]

- 4. This compound | CAS 33632-27-8 [matrix-fine-chemicals.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1-<WBR>Acetyl-<WBR>5-<WBR>nitroindoline , 98% , 33632-27-8 - CookeChem [cookechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Acetylindoline 98 16078-30-1 [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Page loading... [wap.guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

1-Acetyl-5-nitroindoline molecular weight and formula

An In-Depth Technical Guide to 1-Acetyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development, particularly as a building block for protein degraders. This document, intended for researchers, scientists, and professionals in drug development, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, and establishes rigorous guidelines for safe handling and storage. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Core Physicochemical & Structural Properties

This compound is a crystalline solid whose utility is defined by its bifunctional nature: the reactive acetylated indoline core and the electron-withdrawing nitro group, which can be a handle for further chemical modification or a key pharmacophoric element.

Key Properties Summary

A consolidation of the fundamental properties of this compound is presented below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 206.20 g/mol | [1][2] |

| CAS Number | 33632-27-8 | [1][3][4] |

| Appearance | Yellow, crystalline solid/powder | [5] |

| Melting Point | 175-177 °C | [6][7] |

| Storage Temperature | 2-8°C recommended for long-term stability | |

| Synonyms | N-Acetyl-5-nitroindoline; 1-(5-Nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | [4][6] |

Molecular Structure

The structure consists of a dihydroindole (indoline) ring system where the nitrogen at position 1 is acetylated. A nitro group is substituted at position 5 of the benzene ring. This substitution pattern is crucial for its electronic properties and reactivity.

Caption: Molecular Structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and widely cited synthesis of this compound involves the N-acetylation of its precursor, 5-nitroindoline. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: N-Acetylation of 5-Nitroindoline

This protocol is adapted from established literature procedures.[7]

Causality: The choice of reagents is critical. Acetic anhydride serves as an efficient and readily available source of the acetyl group. Pyridine acts not only as a solvent but also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. An inert argon atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindoline (12.0 g) in pyridine (100 ml).

-

Reagent Addition: To the stirred solution, add acetic anhydride (50 ml).

-

Reaction: Seal the flask and stir the mixture for approximately 17 hours at room temperature under an argon atmosphere.

-

Workup: After 17 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the pyridine and excess acetic anhydride.

-

Isolation: The resulting solid is the crude this compound.

-

Purification (Self-Validation): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a crystalline solid. The purity should be validated by measuring the melting point, which should be sharp and within the expected range of 175-177 °C.[7] Further characterization by NMR and IR is required to confirm structural integrity.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The following spectroscopic data serve to validate the identity of this compound.[7]

| Technique | Data (Solvent: CDCl₃) | Interpretation |

| ¹H NMR | δ 8.28, 8.10, 8.01, 4.23, 3.31, 2.28 | The peaks in the 8.0-8.3 ppm range are characteristic of aromatic protons adjacent to the electron-withdrawing nitro group. The signals at 4.23 and 3.31 ppm correspond to the two methylene (-CH₂-) groups of the indoline ring. The singlet at 2.28 ppm is indicative of the acetyl (-COCH₃) methyl protons. |

| ¹³C NMR | δ 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95 | The peak at 169.8 ppm is the carbonyl carbon of the acetyl group. Aromatic carbons appear between 115-144 ppm. The aliphatic carbons of the indoline ring and the acetyl methyl group appear at 49.11, 27.01, and 23.95 ppm. |

| IR | 1680, 1600, 1480, 1470, 1390, 1340, 1320 cm⁻¹ | The strong absorption at 1680 cm⁻¹ is a classic C=O stretch for the amide. The peaks at 1600 and 1480 cm⁻¹ correspond to aromatic C=C stretching. The bands at 1340 and 1320 cm⁻¹ are characteristic of the symmetric and asymmetric stretches of the nitro (NO₂) group. |

Safety, Handling, and Storage

While safety data sheets indicate that this compound is not classified as hazardous under standard regulations, adherence to good laboratory practice is paramount.[5]

Safe Handling Protocol

Trustworthiness: This protocol is a self-validating system for minimizing exposure risk. It is based on a synthesis of information from multiple safety data sheets.[5][8][9][10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE):

-

Procedures: Avoid generating dust during weighing and transfer.[5] Prevent contact with skin and eyes. After handling, wash hands thoroughly.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water.[8]

-

Inhalation: Move to fresh air.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

-

In all cases of significant exposure or if symptoms develop, seek medical attention.

-

Storage

Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, maintaining a temperature of 2-8°C is recommended to ensure chemical stability.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile chemical scaffold.

-

Protein Degrader Building Block: The compound is explicitly marketed as a building block for protein degraders.[1] In this context, it likely serves as a fragment for constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The indoline core can act as a linker element or part of a ligand that binds to a target protein or an E3 ubiquitin ligase, while the nitro group can be reduced to an amine for further functionalization.

-

Medicinal Chemistry Scaffold: The indoline ring is a privileged structure in medicinal chemistry. The acetyl and nitro groups on this scaffold provide orthogonal chemical handles for building molecular complexity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Biological Activity: It is important to note that the compound itself may possess biological activity. A study reported that this compound induced chromosomal aberrations in Chinese Hamster Lung (CHL) cells, indicating a potential for genotoxicity.[11] This underscores the importance of the safety protocols outlined above and suggests that derivatives should be carefully screened for toxicity.

-

Potential for Photoreactive Applications: While not directly studied for the 5-nitro isomer, the related N-acetyl-7-nitroindoline is known to function as a photo-activated acetylating agent.[12] This raises the intriguing possibility that this compound could be explored for similar applications in photochemistry or chemical biology, where spatial and temporal control of a reaction is desired.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable and valuable intermediate. For researchers in medicinal chemistry and drug development, particularly those focused on targeted protein degradation, a thorough understanding of this compound's synthesis, characterization, and safe handling is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

This compound, min 98%, 1 gram. Oakwood Chemical. [Link]

-

This compound | CAS 33632-27-8. Matrix Fine Chemicals. [Link]

-

1-Acetyl-5-bromo-7-nitroindoline | C10H9BrN2O3. PubChem. [Link]

-

Synthesis of N-Acetyl-5-nitroindoline (II). PrepChem.com. [Link]

-

This compound Experimental Data. J-CHECK. [Link]

-

Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline and Evaluation of Their Photoreactivity. J-Stage. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 33632-27-8 [matrix-fine-chemicals.com]

- 4. vsnchem.com [vsnchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound | 33632-27-8 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to 1-Acetyl-5-nitroindoline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-nitroindoline is a derivative of indoline, a bicyclic aromatic amine, that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structure, characterized by an acetyl group on the indoline nitrogen and a nitro group on the benzene ring, provides a scaffold for the synthesis of various biologically active molecules. The presence of the nitro group, a well-known electron-withdrawing group, and the acetylated nitrogen significantly influences the molecule's chemical reactivity and potential as a pharmacophore. This guide provides a comprehensive overview of this compound, covering its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and spectroscopic analysis.

Chemical Structure and Nomenclature

The foundational aspect of understanding any chemical entity is a clear elucidation of its structure and systematic naming.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone .[2][3] Other common synonyms include 1-Acetyl-5-nitro-2,3-dihydro-1H-indole and N-Acetyl-5-nitroindoline.[2][4]

Chemical Structure

The molecule consists of a bicyclic indoline core, where a benzene ring is fused to a five-membered nitrogen-containing ring. An acetyl group (CH₃CO-) is attached to the nitrogen atom at position 1, and a nitro group (NO₂) is substituted at position 5 of the aromatic ring.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask, a mixture of 5-nitroindoline (12.012 g) is prepared in pyridine (100 ml). [5]2. Addition of Acetylating Agent: To this solution, acetic anhydride (50 ml) is added. [5]3. Reaction Conditions: The reaction mixture is stirred for 17 hours under an argon atmosphere at room temperature. [5]4. Work-up and Isolation: The mixture is then concentrated under reduced pressure to yield the crude product. [5]Further purification can be achieved by recrystallization if necessary.

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (300 MHz, CDCl₃) | 8.28, 8.10, 8.01 | Aromatic Protons |

| 4.23 | -N-CH₂- | |

| 3.31 | -CH₂-Ar | |

| 2.28 | -CO-CH₃ | |

| ¹³C NMR (75.47 MHz, CDCl₃) | 169.8 | C=O (Amide) |

| 143.4, 132.4 | Quaternary Aromatic Carbons | |

| 124.27, 119.93, 115.73 | Aromatic CH | |

| 49.11 | -N-CH₂- | |

| 27.01 | -CH₂-Ar | |

| 23.95 | -CO-CH₃ | |

| IR (CHCl₃) | 1680 | C=O stretch (amide) |

| 1600, 1480, 1470 | Aromatic C=C stretch | |

| 1390, 1340, 1320 | N-O stretch (nitro group) |

Data sourced from PrepChem.com[5]

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the two methylene groups of the indoline ring, and the methyl protons of the acetyl group. The ¹³C NMR spectrum confirms the presence of the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indoline and acetyl groups. The IR spectrum displays characteristic absorption bands for the amide carbonyl, aromatic ring, and the nitro group, providing further evidence for the successful synthesis of the target molecule.

Reactivity and Potential Applications

The chemical nature of this compound makes it a versatile building block in organic synthesis and drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized. The indoline scaffold itself is present in numerous natural products and synthetic compounds with a wide range of biological activities.

Derivatives of nitroindoles have been investigated for their potential as anticancer agents. [6]For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell-cycle arrest in cancer cells. [6]While specific studies on the biological activity of this compound are not extensively documented in the provided search results, its structural similarity to these active compounds suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents.

Furthermore, related N-acetyl-nitroindoline derivatives have been explored for their photoreactive properties, where the acetyl group can be photochemically cleaved or transferred. [7]This opens up possibilities for its use in photolabile protecting group strategies or in the development of photoactivatable probes for biological systems.

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [8]

Conclusion

This compound is a valuable chemical entity with a well-defined structure and accessible synthesis. Its physicochemical properties and spectroscopic data provide a solid foundation for its use in research and development. The presence of versatile functional groups on the indoline scaffold makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the essential technical information for scientists and researchers to effectively utilize this compound in their work.

References

-

Matrix Fine Chemicals. This compound | CAS 33632-27-8. [Link]

-

PubChem. 1-Acetyl-5-bromo-7-nitroindoline | C10H9BrN2O3 | CID 2729243. [Link]

-

PrepChem.com. Synthesis of N-Acetyl-5-nitroindoline (II). [Link]

-

PubChemLite. This compound (C10H10N2O3). [Link]

-

PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

J-Stage. Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in .... [Link]

-

National Institute of Health Sciences. This compound Experimental Data without Metabolic Activation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS 33632-27-8 [matrix-fine-chemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

A Spectroscopic Guide to 1-Acetyl-5-nitroindoline: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of drug discovery and materials science, the precise structural characterization of synthetic intermediates is a cornerstone of robust research and development. 1-Acetyl-5-nitroindoline (CAS: 33632-27-8), a derivative of the indoline scaffold, serves as a valuable building block for a variety of more complex molecules. Its chemical architecture, featuring an acetylated nitrogen within the dihydroindole ring system and a strongly electron-withdrawing nitro group on the aromatic ring, presents a distinct spectroscopic fingerprint.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple recitation of data, we will explore the rationale behind the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into how each technique contributes to a comprehensive and unambiguous structural confirmation. This document is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for daily scientific validation.

Molecular Identity and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the logical starting point for any analytical characterization.

-

IUPAC Name: 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone

-

Molecular Formula: C₁₀H₁₀N₂O₃[1]

-

Molecular Weight: 206.20 g/mol [1]

The structure, shown in Figure 1, consists of a bicyclic indoline core, an amide functional group resulting from N-acetylation, and a nitro group at the C5 position. These features govern the molecule's electronic environment and are directly interrogated by the spectroscopic methods discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular framework atom by atom.

Expertise in Action: The 'Why' of NMR

We employ both ¹H and ¹³C NMR to create a complete picture. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR, typically acquired with proton decoupling, reveals the number of unique carbon environments and offers insights into the electronic nature of the carbon backbone (e.g., sp², sp³, carbonyl). Together, they form a self-validating dataset for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic, aliphatic, and acetyl group protons. The data presented in Table 1 is based on the analysis of closely related structures and established chemical shift principles.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted, in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.31 | d | 1H | H-4 | The nitro group at C5 strongly deshields the ortho proton (H-4). |

| ~8.20 | dd | 1H | H-6 | Coupled to both H-7 and H-4 (meta coupling), deshielded by the adjacent nitro group. |

| ~8.15 | d | 1H | H-7 | The acetyl group on the nitrogen deshields the ortho proton (H-7). |

| ~4.45 | t | 2H | H-2 (-N-CH₂-) | Aliphatic protons adjacent to the amide nitrogen, shifted downfield. |

| ~3.25 | t | 2H | H-3 (-CH₂-Ar) | Aliphatic protons adjacent to the aromatic ring. |

| ~2.25 | s | 3H | -CO-CH₃ | Singlet peak characteristic of the acetyl methyl group. |

Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The electron-withdrawing effects of the amide and nitro groups result in significant downfield shifts for the associated carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted, in DMSO-d₆) [3]

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~170.4 | C =O (Amide) | Characteristic chemical shift for an amide carbonyl carbon. |

| ~148.9 | C-7a | Quaternary carbon at the ring junction, deshielded by the amide nitrogen. |

| ~143.2 | C-5 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| ~134.6 | C-3a | Quaternary carbon at the ring junction. |

| ~126.1 | C-6 | Aromatic methine carbon. |

| ~120.9 | C-4 | Aromatic methine carbon. |

| ~115.8 | C-7 | Aromatic methine carbon. |

| ~54.6 | C-2 (-N-C H₂-) | Aliphatic carbon adjacent to the amide nitrogen. |

| ~28.0 | C-3 (-C H₂-Ar) | Aliphatic carbon adjacent to the aromatic ring. |

| ~24.6 | -CO-C H₃ | Acetyl methyl carbon. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Set the spectral width to cover 0-14 ppm. Use a standard single-pulse experiment with an acquisition time of 3-4 seconds and a relaxation delay of 2 seconds. Acquire 16-64 scans for a good signal-to-noise ratio.[4]

-

¹³C NMR: Use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, acquire 1024 or more scans with a relaxation delay of 2-5 seconds.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR).[7]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise in Action: The 'Why' of IR

For this compound, IR is a crucial confirmatory technique. We expect to see strong, characteristic absorptions for the amide carbonyl (C=O) and the nitro group (N-O) stretches. The absence of an N-H stretch (typically ~3300 cm⁻¹) and the presence of the C=O band provide immediate validation that the indoline nitrogen has been successfully acetylated.[8]

IR Spectral Data

The key absorption bands in the IR spectrum confirm the presence of the molecule's defining functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

|---|---|---|---|

| ~1672 | C=O Stretch | Strong | Amide[3] |

| ~1510 | Asymmetric N-O Stretch | Strong | Nitro Group (NO₂)[9] |

| ~1329 | Symmetric N-O Stretch | Strong | Nitro Group (NO₂)[3][9] |

| ~3100-3000 | C-H Stretch | Medium | Aromatic Ring[8] |

| ~2950-2850 | C-H Stretch | Medium | Aliphatic (CH₂)[8] |

| ~1602 | C=C Stretch | Medium | Aromatic Ring[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR method is preferred for its simplicity, requiring minimal sample preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as the instrument software will automatically subtract this from the sample spectrum.[6]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6] Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum (plotted as transmittance or absorbance vs. wavenumber) is generated automatically. Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Expertise in Action: The 'Why' of MS

MS serves as the final arbiter of molecular identity by confirming the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) can determine the molecular formula (C₁₀H₁₀N₂O₃) with high precision, ruling out other potential structures with the same nominal mass. The fragmentation pattern, though complex, can also offer structural clues that corroborate the NMR and IR findings. We typically use a soft ionization technique like Electrospray Ionization (ESI) to keep the molecular ion intact.

Mass Spectrometry Data

The mass spectrum will be dominated by the molecular ion and its common adducts.

Table 4: High-Resolution Mass Spectrometry Data for this compound (ESI) [10]

| Ion Adduct | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 207.0764 | ~207.076 | Protonated molecular ion |

| [M+Na]⁺ | 229.0584 | ~229.058 | Sodium adduct of the molecular ion |

| [M]⁺ | 206.0686 | ~206.069 | Molecular ion radical cation |

| [M-H]⁻ | 205.0619 | ~205.062 | Deprotonated molecular ion (Negative Mode) |

Fragmentation Analysis: Upon collision-induced dissociation (CID), a characteristic fragmentation is the loss of the acetyl group (42 Da), which can be observed as a neutral loss or as a fragment ion. Cleavage of the nitro group (-NO₂, 46 Da) is also a common fragmentation pathway for nitroaromatic compounds.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.[4]

-

Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, intact molecular ions (e.g., [M+H]⁺) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their m/z ratio. A high-resolution instrument provides accurate mass measurements to confirm the elemental composition.[4]

Conclusion: A Unified Structural Assignment

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. For this compound, the collective evidence provides an unequivocal structural confirmation:

-

Mass Spectrometry establishes the correct molecular weight (206.20 g/mol ) and elemental formula (C₁₀H₁₀N₂O₃).[1][10]

-

IR Spectroscopy confirms the key functional groups: an amide C=O (~1672 cm⁻¹) and a nitro group (~1510 and ~1329 cm⁻¹), while verifying the absence of an N-H bond.[3][8]

-

NMR Spectroscopy maps the complete atomic framework. ¹H NMR resolves the distinct aromatic and aliphatic protons and confirms the 3H singlet of the acetyl group, while ¹³C NMR accounts for all 10 unique carbon environments, including the amide carbonyl.[3]

Each technique validates the others, creating a self-consistent and trustworthy dataset that meets the rigorous standards required for pharmaceutical and chemical research. The protocols and interpretations provided in this guide offer a robust framework for the successful characterization of this compound and its derivatives.

References

-

PubChem. This compound (C10H10N2O3). National Center for Biotechnology Information. Link

-

BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid. Link

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Link

-

Wikipedia. Spectral Database for Organic Compounds. Link

-

Khatun, N., et al. (2020). Using weak interactions to control C-H mono-nitration of indolines. The Royal Society of Chemistry. Link

-

Sigma-Aldrich. This compound 98. Product Page. Link

-

BenchChem. Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. Link

-

ChemicalBook. This compound(33632-27-8) IR Spectrum. Link

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- Lavrenov, S. N., et al. (2001). O-Glycosides of N-Hydroxyindoles. Chemistry of Heterocyclic Compounds.

-

BenchChem. Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetylindoline. Link

-

Chem-Impex International. This compound, min 98%, 1 gram. Link

- Mohrig, J. R., et al. (2006). "Infrared Spectroscopy" in Techniques in Organic Chemistry. Freeman: New York.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Link

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Link

-

ResearchGate. Proposed fragmentation pathways for the major product ions observed in... Link

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Link

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Link

-

ChemicalBook. This compound | 33632-27-8. Link

-

University of California, Los Angeles. Tables For Organic Structure Analysis. Link

-

University of California, Los Angeles. IR Absorption Table. Link

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Link

-

Oregon State University. 13C NMR Chemical Shift. Link

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Khoshnavazi, R., et al. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. eng.uc.edu [eng.uc.edu]

- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

A Comprehensive Technical Guide to the Purity and Assay of Commercial 1-Acetyl-5-nitroindoline

Foreword: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the characterization of chemical entities is the bedrock upon which safety and efficacy are built. 1-Acetyl-5-nitroindoline, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its purity profile directly influences the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth exploration of the analytical methodologies requisite for the comprehensive evaluation of commercial-grade this compound, offering both theoretical grounding and practical, field-proven protocols for the discerning researcher.

Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is fundamental to the development of robust analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.20 g/mol | |

| CAS Number | 33632-27-8 | |

| Appearance | Crystals | |

| Melting Point | 175-176 °C | |

| Solubility | Soluble in organic solvents such as DMSO, Chloroform, and Methanol. | General chemical knowledge |

Strategic Approach to Purity and Assay Determination

A multi-faceted analytical approach is essential to fully characterize this compound. This involves a combination of chromatographic techniques for separation and quantification, and spectroscopic methods for structural confirmation and identification.

Caption: Overall workflow for the comprehensive analysis of this compound.

Chromatographic Methods for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound due to its high resolution, sensitivity, and reproducibility.[1] The principles of chromatography as laid out in USP General Chapter <621> provide a foundational framework for the methods described herein.[2]

HPLC Method for Assay (Purity Determination)

The primary objective of the assay method is to accurately quantify the main component. A reversed-phase HPLC method is most suitable for this moderately polar compound.

Protocol: HPLC Assay of this compound

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is recommended to ensure sharp peaks and good resolution.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-10 min: 25% B

-

10-15 min: 25% to 65% B

-

15-20 min: Hold at 65% B

-

20-22 min: 65% to 25% B

-

22-30 min: Re-equilibration at 25% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[3]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Standard Preparation: Prepare a standard solution of a certified reference standard of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.

-

Sample Preparation: Prepare the commercial sample at the same concentration as the standard.

-

Calculation: The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Method Validation: This method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[4]

Impurity Profiling and Forced Degradation Studies

Impurity profiling involves the detection, identification, and quantification of each impurity in the drug substance.[5][6][7] Potential impurities in commercial this compound can arise from the synthesis process or degradation.

Potential Synthetic Impurities:

-

Starting Materials: Unreacted 5-nitroindoline or 1-acetylindoline.

-

By-products: Di-acetylated species or isomers formed during nitration (e.g., 1-Acetyl-7-nitroindoline). The synthesis often involves the acetylation of 5-nitroindoline or the nitration of 1-acetylindoline.[1][8] Each route presents a unique profile of potential by-products.

Forced Degradation:

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions as outlined by ICH guidelines.[9][10][11] This helps to identify potential degradation products.

-

Acidic/Basic Hydrolysis: Refluxing with 0.1 M HCl and 0.1 M NaOH.

-

Oxidative Degradation: Treatment with 3% H₂O₂.

-

Thermal Degradation: Exposure to dry heat (e.g., 80°C).

-

Photolytic Degradation: Exposure to UV and visible light.

The same HPLC method as for the assay can be employed for impurity profiling, with a focus on achieving baseline separation of the main peak from all impurity peaks.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the acetyl methyl protons. The presence of the electron-withdrawing nitro group will cause a downfield shift of the aromatic protons.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the indoline ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | m |

| -N-CH₂- | ~4.2 | t |

| -CH₂-Ar | ~3.2 | t |

| -CO-CH₃ | ~2.3 | s |

Note: These are predicted values based on the structure and data for similar compounds. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and for identifying unknown impurities, often coupled with HPLC (LC-MS).[13]

Expected Fragmentation Pattern:

The fragmentation of this compound in ESI-MS is expected to involve the loss of the acetyl group and fragmentation of the indoline ring.[14][15]

-

Molecular Ion Peak [M+H]⁺: at m/z 207.07.

-

Key Fragments: Loss of the acetyl group (CH₂=C=O, 42 Da) leading to a fragment at m/z 165.06. Further fragmentation of the nitroindoline moiety would also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[16]

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Amide C=O Stretch | ~1660 |

| Aromatic C=C Stretch | ~1600, ~1480 |

| N-O Asymmetric Stretch (NO₂) | ~1530 |

| N-O Symmetric Stretch (NO₂) | ~1350 |

| C-N Stretch | ~1350 |

An experimental IR spectrum is available from sources such as ChemicalBook, which can be used for confirmation.[2]

The Role of Reference Standards

The use of highly purified and well-characterized reference standards is fundamental for accurate quantitative analysis.[9][17]

-

Primary Reference Standards: Obtained from official sources like USP, EP, or BP, when available.

-

In-house or Secondary Standards: When a primary standard is not available, a well-characterized in-house standard must be prepared and its purity rigorously determined using a combination of the techniques described in this guide.

Conclusion: A Framework for Quality Assurance

The analytical protocols and scientific rationale presented in this guide provide a robust framework for the comprehensive quality assessment of commercial this compound. Adherence to these principles, grounded in international regulatory guidelines, ensures the generation of reliable and defensible data. This, in turn, underpins the development of safe and effective pharmaceutical products. The integration of chromatographic separation with spectroscopic identification provides a self-validating system, ensuring the highest degree of scientific integrity.

References

-

USP General Chapter <621> Chromatography . United States Pharmacopeia. Available at: [Link]

-

Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv Technology Corporation. Available at: [Link]

-

Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . Waters Corporation. Available at: [Link]

-

Pharmaceutical Analytical Standards . PharmaCompare.com. Available at: [Link]

-

Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. Available at: [Link]

-

Forced Degradation for Pharmaceuticals: A Review . IJSDR. Available at: [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available at: [Link]

-

Steps for HPLC Method Validation . Pharmaguideline. Available at: [Link]

-

Impurity Profiling and its Significance Active Pharmaceutical Ingredients . Preprints.org. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Forced Degradation Study in Pharmaceuticals . YouTube. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives . Scirp.org. Available at: [Link]

-

Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives . Indian Academy of Sciences. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry . Science Ready. Available at: [Link]

-

Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds . ResearchGate. Available at: [Link]

-

Impurity Profiling: Theory and Practice . PharmaInfo. Available at: [Link]

-

Impurity Profiling & Characterization | Analytical Testing . Pharmaffiliates. Available at: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. Available at: [Link]

-

TNT . Wikipedia. Available at: [Link]

Sources

- 1. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. This compound(33632-27-8) IR Spectrum [chemicalbook.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(33632-27-8) IR2 [m.chemicalbook.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]